

ERAP1-IN-2 efficacy compared to firstgeneration ERAP1 inhibitors

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Compound of Interest				
Compound Name:	ERAP1-IN-2			
Cat. No.:	B527348	Get Quote		

As the specific compound "ERAP1-IN-2" could not be identified in publicly available literature, this guide provides a comparative analysis of a first-in-class, next-generation ERAP1 inhibitor, GRWD5769, against the well-characterized first-generation inhibitor, DG013A. This comparison is intended for researchers, scientists, and drug development professionals to highlight the advancements in ERAP1 inhibitor efficacy and selectivity.

Introduction to ERAP1 Inhibition

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, which then present these antigens on the cell surface to be recognized by cytotoxic T-lymphocytes. Dysregulation of ERAP1 activity is implicated in various autoimmune diseases and cancer. Inhibition of ERAP1 can modulate the immunopeptidome, the repertoire of peptides presented by MHC class I, leading to the generation of novel neoantigens. This has emerged as a promising therapeutic strategy, particularly in immuno-oncology, to enhance the recognition and elimination of cancer cells by the immune system.

First-generation ERAP1 inhibitors, such as the phosphinic pseudopeptide DG013A, demonstrated the potential of targeting this enzyme. However, these early inhibitors often lacked selectivity, inhibiting other homologous aminopeptidases like ERAP2 and Insulin-Regulated Aminopeptidase (IRAP), which could lead to off-target effects. Next-generation



inhibitors, exemplified by GRWD5769, have been developed to improve upon the potency and, crucially, the selectivity for ERAP1.

Quantitative Comparison of Inhibitor Efficacy

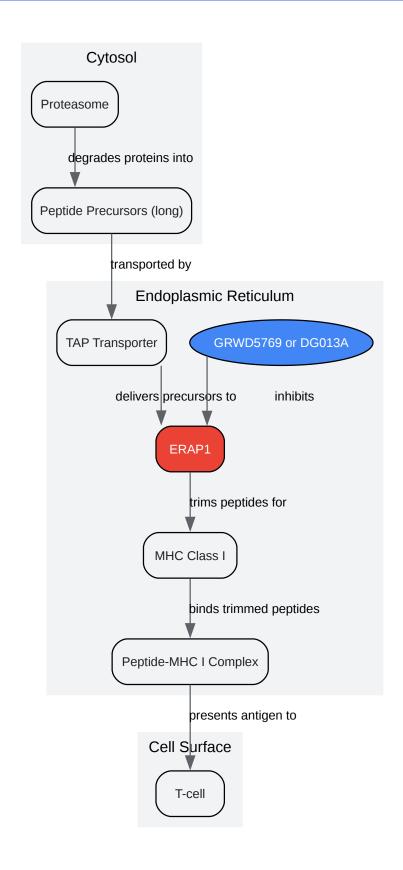
The following table summarizes the key quantitative data for GRWD5769 and DG013A, comparing their biochemical potency and selectivity.

Parameter	GRWD5769	DG013A	Reference(s)
Inhibitor Class	First-in-class, selective ERAP1 inhibitor	First-generation, phosphinic pseudopeptide	[1],[2]
ERAP1 IC50	Potent (specific value not publicly disclosed)	33 nM, 36 nM, 48 nM	[2][3][4]
ERAP2 IC50	Highly selective for ERAP1 over ERAP2	11 nM, 80 nM	[2][4]
IRAP IC50	Highly selective for ERAP1 over IRAP	57 nM	[4]
Cellular Activity	Demonstrated target engagement and immunopeptidome modulation in clinical trials	Active in cellular assays, modulates antigen presentation	[5],[6]
Oral Bioavailability	Orally bioavailable	Limited	[5],[6]

Signaling Pathways and Experimental Workflows ERAP1's Role in Antigen Presentation

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway, which is the target of both GRWD5769 and DG013A.





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ERAP1 in the MHC Class I antigen presentation pathway.





Experimental Workflow for Inhibitor Characterization

The general workflow for characterizing and comparing ERAP1 inhibitors involves a series of biochemical and cellular assays.



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Workflow for ERAP1 inhibitor characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ERAP1 Enzymatic Activity Assay (IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of ERAP1.

Principle: Recombinant ERAP1 is incubated with a fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (Leu-AMC). Cleavage of the substrate by ERAP1 releases a fluorescent molecule, and the rate of fluorescence increase is proportional to enzyme activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration that inhibits 50% of the enzyme's activity (IC50).

Protocol:

- Recombinant human ERAP1 is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
- The inhibitor (GRWD5769 or DG013A) is serially diluted to various concentrations.
- In a 96-well plate, the enzyme is pre-incubated with the inhibitor or DMSO (vehicle control)
 for 15-30 minutes at room temperature.



- $\circ\,$ The enzymatic reaction is initiated by adding the fluorogenic substrate (e.g., 10 μM Leu-AMC).
- Fluorescence is measured kinetically over time (e.g., every minute for 30-60 minutes)
 using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
- The initial reaction velocities are calculated from the linear phase of the fluorescence curves.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm
 of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Selectivity Profiling

To assess the selectivity of the inhibitors, the enzymatic activity assay is repeated using other homologous aminopeptidases.

- Principle: The IC50 values of the inhibitor against ERAP2 and IRAP are determined using the same method as for ERAP1, but with their respective preferred substrates if necessary.
- Protocol:
 - The protocol for the ERAP1 enzymatic activity assay is followed, but recombinant ERAP2 or IRAP is used instead of ERAP1.
 - For ERAP2, a substrate with a preference for basic residues at the N-terminus (e.g., Arginine-AMC) may be used for optimal activity.
 - The IC50 values for ERAP2 and IRAP are calculated and compared to the IC50 for ERAP1 to determine the selectivity ratio.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the inhibitor binds to ERAP1 within a cellular context.

 Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each



temperature is quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.

Protocol:

- Intact cells are incubated with the inhibitor (e.g., GRWD5769) or vehicle control for a defined period.
- The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for a short duration (e.g., 3 minutes).
- The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
- The amount of soluble ERAP1 in the supernatant is quantified by a protein detection method, such as Western blotting or mass spectrometry.
- A melting curve is generated by plotting the amount of soluble ERAP1 as a function of temperature, and the shift in the melting temperature upon inhibitor treatment is determined.[8]

Immunopeptidomics Analysis

This technique is used to analyze the repertoire of peptides presented by MHC class I molecules on the cell surface and to assess the impact of ERAP1 inhibition.

 Principle: MHC class I-peptide complexes are isolated from the surface of cells treated with the ERAP1 inhibitor or a control. The bound peptides are then eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

- Cancer cell lines are cultured in the presence of the ERAP1 inhibitor (GRWD5769 or DG013A) or vehicle control for a specified time.
- MHC class I molecules are immunoaffinity purified from cell lysates using an antibody specific for a pan-MHC class I protein (e.g., W6/32).



- The bound peptides are eluted from the MHC class I molecules, typically by acid treatment.
- The eluted peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.
- The resulting mass spectra are searched against a protein sequence database to identify the peptide sequences.
- The immunopeptidomes of inhibitor-treated and control cells are compared to identify changes in the presented peptide repertoire, including the appearance of novel peptides and shifts in peptide length distribution.[9][10]

Conclusion

The development of ERAP1 inhibitors has progressed significantly from the first-generation compounds to the next-generation, clinically investigated molecules. While DG013A was instrumental in validating ERAP1 as a therapeutic target, its lack of selectivity presented a potential hurdle for clinical translation. In contrast, GRWD5769 represents a major advancement, demonstrating high potency and selectivity for ERAP1.[11][12] The preclinical and emerging clinical data for GRWD5769 underscore the therapeutic potential of precisely modulating the immunopeptidome to drive anti-tumor immunity.[5][13] The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel ERAP1 inhibitors.

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